methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
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Overview
Description
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. The reaction typically involves the condensation of a suitable aldehyde with an amino acid derivative, followed by esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate
- Methyl (2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoate
- Methyl (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate
Comparison: Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility and stability compared to its hydroxy, chloro, or fluoro analogs. Additionally, the electronic properties of the methoxy group can affect the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(13,11(14)16-3)8-9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQMWGCJUKKCQY-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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